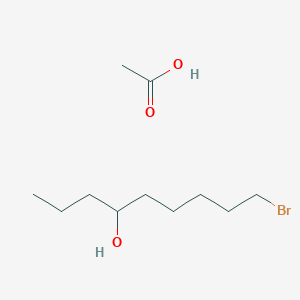

Acetic acid;9-bromononan-4-ol

Description

Contextualization within Modern Synthetic Methodologies

Halogenated alcohols and their corresponding esters are integral building blocks in the toolkit of modern synthetic organic chemistry. Their utility stems from the presence of two distinct functional groups, which can be addressed with high selectivity. The bromine atom serves as a versatile handle for a multitude of transformations. It is an excellent leaving group in nucleophilic substitution reactions and a key participant in the formation of organometallic reagents (e.g., Grignard or organolithium reagents) and in transition metal-catalyzed cross-coupling reactions. nih.govacs.org Organic halides are widely used precursors for a vast number of organic transformations. nih.gov

The ester functionality, in this case, an acetate (B1210297), also offers a range of synthetic possibilities. It can be hydrolyzed under basic or acidic conditions to reveal the parent alcohol, which can then be used in further reactions such as oxidations, or other esterifications. The ester itself can participate in reactions such as reduction to an alcohol. For instance, the reduction of an ester group can yield the corresponding alcohol using reagents like lithium aluminum hydride. This dual functionality allows for a programmed, stepwise assembly of complex target molecules. Modern synthetic strategies increasingly rely on such polyfunctional building blocks to enhance efficiency and reduce the number of steps in a synthetic sequence, a concept central to the principles of green chemistry and atom economy.

Significance as Precursors and Intermediates in Complex Molecule Construction

The strategic importance of molecules like 9-bromononan-4-ol acetate lies in their role as precursors and intermediates. The orthogonal reactivity of the bromide and the acetate-protected alcohol allows for selective manipulation. For example, the bromine atom can be displaced by a nucleophile or converted into an organometallic species to form a new carbon-carbon bond, leaving the acetate group untouched. Subsequently, the acetate can be hydrolyzed to liberate the hydroxyl group, which can then be engaged in a second transformation.

A closely related compound, 9-bromo-1-nonanol, serves as a prime example of the synthetic utility of such structures. It is a critical intermediate in the synthesis of the pharmaceutical agent Fulvestrant, a selective estrogen receptor degrader used in cancer therapy. innospk.com It is also employed in the synthesis of insect sex pheromones, such as that of the peach leafminer moth, which are crucial for developing ecologically sound pest management strategies. innospk.commdpi.com In these syntheses, the bifunctional nature of the bromo-alcohol is exploited to build complex carbon skeletons through sequential coupling and functional group interconversion reactions. mdpi.comnih.gov For example, 9-bromononan-1-ol can be prepared in large quantities from nonane-1,9-diol and subsequently used in coupling reactions. mdpi.com The synthesis of nitrolipids has also utilized 9-bromononanol as a starting material, where it is first oxidized to the carboxylic acid before further transformations. researchgate.net

The synthesis of the female sex pheromone of the German cockroach, 3,11-dimethyl-nonacosan-2-one, utilizes 9-bromononan-2-one (B14645358) as a key fragment. nih.govmdpi.com This highlights the general strategy of using bromo-functionalized long-chain alkanes as electrophilic partners in carbon-carbon bond-forming reactions to assemble complex natural products. nih.gov

Evolution of Research Perspectives on Halogenated Alcohols and their Ester Derivatives

The research perspective on halogenated alcohols and their esters has evolved significantly over the decades. Initially viewed as simple alkylating agents, their role has expanded to that of highly versatile and strategic synthons. Early methods for their preparation often involved harsh reagents and lacked selectivity. acs.org For instance, the conversion of alcohols to alkyl halides often employed strong acids, which are incompatible with sensitive functional groups. researchgate.net

Modern synthetic chemistry has driven the development of milder and more selective methods for both the synthesis and transformation of these compounds. The Appel reaction and the use of reagents like phosphorus tribromide or thionyl chloride represented a significant advance, allowing for the conversion of alcohols to halides under milder conditions. google.com More recently, catalytic methods and novel reagent systems, such as the use of Ph₃P/XCH₂CH₂X (X = Cl, Br, I), have been developed for the deoxygenative halogenation of alcohols, offering broad substrate scope and mild reaction conditions. google.com

Furthermore, the focus has shifted towards maximizing the synthetic potential of these bifunctional molecules. Research now explores their use in complex reaction cascades, multicomponent reactions, and the synthesis of functional materials. For instance, a facile one-pot method for synthesizing aryloxyalkyl esters has been developed using phenolic esters and halogenated alcohols, demonstrating an interesting acyl transfer reaction. acs.org The development of methods for the decarboxylative halogenation of carboxylic acids provides an alternative route to organic halides, further expanding the synthetic toolbox. nih.govacs.org This evolution reflects a broader trend in organic synthesis toward greater efficiency, selectivity, and elegance in the construction of complex molecular targets.

Structure

3D Structure of Parent

Properties

CAS No. |

54314-62-4 |

|---|---|

Molecular Formula |

C11H23BrO3 |

Molecular Weight |

283.20 g/mol |

IUPAC Name |

acetic acid;9-bromononan-4-ol |

InChI |

InChI=1S/C9H19BrO.C2H4O2/c1-2-6-9(11)7-4-3-5-8-10;1-2(3)4/h9,11H,2-8H2,1H3;1H3,(H,3,4) |

InChI Key |

CJLJSTITOCSCDL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCCCCBr)O.CC(=O)O |

Origin of Product |

United States |

Sophisticated Synthetic Strategies for 9 Bromononan 4 Ol and Its Acetate Ester

Regioselective and Stereoselective Synthesis of 9-Bromononan-4-ol

The primary challenge in synthesizing 9-bromononan-4-ol lies in the precise installation of a hydroxyl group at the C4 position and a bromine atom at the terminal C9 position of the nonane (B91170) chain. This requires methods that exhibit high regioselectivity and, for controlling the chirality at the C4 center, high stereoselectivity.

Development of Novel Catalytic Systems for Hydrobromination

A logical retrosynthetic approach to 9-bromononan-4-ol involves the hydrobromination of an unsaturated precursor, such as non-8-en-4-ol. The key to this strategy is achieving anti-Markovnikov addition of hydrogen bromide (HBr) across the terminal double bond to ensure the bromine atom is installed at the C9 position. While classical radical-mediated anti-Markovnikov addition using peroxides is a well-established method, recent research has focused on developing more controlled and efficient catalytic systems.

These novel systems often employ transition metal catalysts or photoredox catalysis to generate the desired radical intermediates under milder conditions, offering improved functional group tolerance and selectivity. For instance, various iron, copper, and ruthenium complexes have been investigated for their ability to catalyze the anti-Markovnikov hydrohalogenation of alkenes. The mechanism typically involves the catalytic generation of a bromine radical which adds to the terminal carbon of the alkene, followed by hydrogen atom abstraction to yield the terminal bromide.

Table 1: Comparison of Catalytic Systems for Anti-Markovnikov Hydrobromination of Terminal Alkenes

| Catalyst Type | Reagent System | Typical Conditions | Advantages |

|---|---|---|---|

| Iron-Based | FeCl₃, PPh₃, HBr source | Room Temperature, Organic Solvent | Inexpensive, low toxicity |

| Copper-Based | Cu(I)Br, Ligand, HBr source | Mild heating | Good functional group tolerance |

| Photoredox | Ru(bpy)₃²⁺ or Ir-complex, light | Visible light, room temperature | High selectivity, very mild conditions |

| Radical Initiator | AIBN or Benzoyl Peroxide, HBr | Thermal or UV initiation | Classical, well-understood method |

Multicomponent and Cascade Reactions for Branched Alcohols

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, offer a highly efficient route to complex molecules. organic-chemistry.orgbeilstein-journals.orgcaltech.edu Similarly, cascade reactions, which involve a sequence of intramolecular transformations initiated by a single event, can rapidly build molecular architecture. 20.210.105researchgate.netrsc.org

A hypothetical multicomponent strategy for a 9-bromononan-4-ol precursor could involve, for example, a Petasis-type reaction or a Grignard-type addition to an aldehyde. For instance, the reaction of 6-bromo-1-hexanal with a propyl Grignard reagent (propylmagnesium bromide) would directly establish the nonane backbone and the hydroxyl group at the C4 position.

Functional Group Interconversions from Precursors

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of readily available starting materials into more complex targets. slideshare.netfiveable.me This approach is particularly useful for synthesizing 9-bromononan-4-ol from various precursors where the carbon skeleton is pre-formed.

One viable precursor is nonane-1,6-diol. A synthetic sequence could involve:

Selective Protection: Monoprotection of one hydroxyl group, for instance, the primary alcohol at C1, using a suitable protecting group like tert-butyldimethylsilyl (TBDMS) ether.

Halogenation: Conversion of the remaining hydroxyl group at C6 to a bromide. This can be achieved with reagents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄).

Deprotection: Removal of the protecting group to reveal the primary alcohol.

Chain Extension and Oxidation/Reduction: This route is less direct. A more effective strategy might start from a different precursor.

A more direct FGI strategy could start from a ketone precursor, such as 9-bromononan-4-one. The synthesis of this ketone could be achieved through various classical methods. Subsequent reduction of the ketone to the secondary alcohol is a standard transformation.

Table 2: Selected FGI Methods for Key Transformations

| Transformation | Precursor Functional Group | Reagents | Key Features |

|---|---|---|---|

| Alcohol to Bromide | Hydroxyl (-OH) | PBr₃ or CBr₄/PPh₃ | High yield, potential for Sₙ2 inversion |

| Ketone to Alcohol | Carbonyl (C=O) | NaBH₄, LiAlH₄ | Standard reduction, mild conditions |

| Ester to Alcohol | Ester (-COOR) | LiAlH₄ | Complete reduction to primary alcohol |

| Carboxylic Acid to Alcohol | Carboxyl (-COOH) | BH₃·THF | Selective reduction |

Advanced Esterification Protocols for 9-Bromononan-4-yl Acetate (B1210297) Formation

The conversion of 9-bromononan-4-ol to its acetate ester is a critical final step. While classic Fischer esterification using a strong acid catalyst is feasible, advanced protocols focus on milder conditions, higher yields, improved atom economy, and easier purification.

Catalytic Esterification with Acetic Acid and Derivatives

Modern catalytic methods for esterification often employ solid acid catalysts, which offer significant advantages over homogeneous mineral acids like H₂SO₄, including ease of separation, reusability, and reduced corrosive waste. Heteropolyacids (HPAs), such as tungstosilicic acid (H₄SiW₁₂O₄₀) supported on silica (B1680970) or clay, have demonstrated high activity for the esterification of alcohols with acetic acid. researchgate.netdntb.gov.uaresearchgate.net These catalysts possess strong Brønsted acidity and can facilitate the reaction under relatively mild conditions.

Other catalytic systems include:

Lewis Acids: Catalysts like scandium(III) triflate (Sc(OTf)₃) are highly effective in promoting esterification, even with sterically hindered alcohols.

Organocatalysts: 4-Dimethylaminopyridine (DMAP) is a widely used nucleophilic catalyst, typically in conjunction with acetic anhydride (B1165640), for the rapid and high-yielding acylation of alcohols under mild conditions.

Table 3: Comparison of Catalysts for Esterification of Alcohols

| Catalyst | Acylating Agent | Conditions | Advantages |

|---|---|---|---|

| H₂SO₄ (Fischer) | Acetic Acid | Reflux | Inexpensive, classical method |

| Supported HPA | Acetic Acid | 80-120 °C | Heterogeneous, reusable, low corrosion |

| Sc(OTf)₃ | Acetic Acid | Room Temp to 60 °C | High activity, mild conditions |

| DMAP | Acetic Anhydride | Room Temperature | Fast, high yield, very mild |

Green Chemistry Approaches to Ester Synthesis

In line with the principles of green chemistry, significant effort has been directed towards developing environmentally benign esterification methods. whiterose.ac.ukrsc.org Biocatalysis, particularly the use of lipases, stands out as a premier green technology for ester synthesis. nsf.govjocpr.com

Lipases are enzymes that can catalyze esterification with high selectivity under exceptionally mild conditions (often at room temperature and neutral pH) in various solvents, including solvent-free systems. researchgate.netnih.gov For a secondary alcohol like 9-bromononan-4-ol, lipase-catalyzed esterification using an acyl donor like vinyl acetate can proceed with high efficiency and can even be used for kinetic resolution if a chiral product is desired. jocpr.com Immobilized lipases, such as Novozym 435 (Candida antarctica Lipase (B570770) B), are particularly popular due to their stability and reusability. nih.gov

Other green approaches include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and energy consumption for both catalyzed and uncatalyzed esterifications. organic-chemistry.org

Solvent-Free Conditions: Conducting the reaction between the neat alcohol and acetic acid (or anhydride) with a solid catalyst minimizes solvent waste and simplifies product purification. whiterose.ac.uk

These green methods not only reduce the environmental impact but often provide benefits in terms of selectivity and process efficiency.

Optimization of Reaction Kinetics and Thermodynamics

The synthesis of a bifunctional long-chain compound like 9-bromononan-4-ol requires careful control over reaction conditions to maximize yield and minimize side products. A plausible synthetic route would be the selective bromination of nonan-4-ol. The optimization of such a transformation involves a delicate balance between kinetic and thermodynamic parameters.

Kinetic Control: The rate of a chemical reaction is governed by its activation energy. To enhance the reaction kinetics for the bromination of an alcohol, several factors can be manipulated. The choice of brominating agent is critical; reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) often provide faster reaction rates compared to hydrobromic acid (HBr) for primary and secondary alcohols. youtube.com The reaction mechanism for secondary alcohols can proceed via either Sₙ1 or Sₙ2 pathways. unco.edumasterorganicchemistry.com An Sₙ2 pathway, favored by reagents like PBr₃, is typically faster and avoids carbocation rearrangements, which could be a concern with secondary alcohols. masterorganicchemistry.com Temperature also plays a crucial role; increasing the temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation barrier. However, excessively high temperatures can lead to undesired side reactions, such as elimination to form alkenes.

Optimization involves finding a set of conditions that provides a reasonable reaction rate (kinetic aspect) while maximizing the conversion to the desired, thermodynamically stable product. nsf.gov This is often achieved through systematic screening of reagents, catalysts, solvents, and temperatures. researchgate.netnrel.gov

| Parameter | Condition A (Kinetic Focus) | Condition B (Thermodynamic Focus) | Optimized Condition | Rationale for Optimization |

|---|---|---|---|---|

| Brominating Agent | SOBr₂ | HBr (conc.) | PBr₃ | PBr₃ offers a good balance of reactivity for secondary alcohols via an Sₙ2 mechanism, avoiding rearrangements and providing a strong thermodynamic driving force. youtube.com |

| Temperature | 50°C | 80°C (Reflux) | 0°C to 25°C | Lower temperatures favor the Sₙ2 pathway over elimination (E2) and rearrangement (Sₙ1) side reactions, leading to higher product purity. |

| Solvent | Acetonitrile (B52724) (CH₃CN) | Toluene (B28343) | Diethyl Ether (Et₂O) | A relatively non-polar solvent like ether is suitable for the PBr₃ reaction and facilitates product isolation. |

| Catalyst | None | ZnCl₂ (for HBr) | Pyridine (B92270) (scavenger) | A weak base like pyridine can be added to neutralize the HBr byproduct of the PBr₃ reaction, preventing potential acid-catalyzed side reactions. |

The subsequent conversion to Acetic acid;9-bromononan-4-ol would involve the acetylation of the hydroxyl group. This is a standard esterification reaction, often carried out using acetic anhydride or acetyl chloride, typically in the presence of a base like pyridine to catalyze the reaction and neutralize the acidic byproduct. wikipedia.org This reaction is generally fast and thermodynamically favorable.

Derivatization Strategies for Related Bromoalkanes and Bromoalcohols

The functional groups present in 9-bromononan-4-ol—a secondary alcohol and a primary bromide—allow for a wide range of derivatization strategies.

The conversion of an alcohol's hydroxyl group into a halogen is a fundamental transformation in organic synthesis, as it turns a poor leaving group (-OH) into a good leaving group (-Br, -Cl, -I). chemistrywithdrsantosh.com This opens the door to a variety of subsequent nucleophilic substitution reactions. Several classes of reagents are commonly employed for this purpose. algoreducation.com

Hydrogen Halides (HX): Concentrated hydrohalic acids (HCl, HBr, HI) can convert alcohols to alkyl halides. The reactivity order is HI > HBr > HCl. libretexts.org Tertiary alcohols react quickly via an Sₙ1 mechanism, while primary and secondary alcohols react more slowly and may require heat and catalysts like zinc chloride (for HCl). algoreducation.comlibretexts.org A significant drawback is the potential for carbocation rearrangements with secondary substrates. masterorganicchemistry.com

Phosphorus Halides (PX₃ and PX₅): Phosphorus tribromide (PBr₃) and phosphorus trichloride (B1173362) (PCl₃) are highly effective for converting primary and secondary alcohols into the corresponding alkyl halides via an Sₙ2 mechanism, which proceeds with inversion of stereochemistry and without rearrangement. youtube.com Phosphorus pentachloride (PCl₅) is also an effective chlorinating agent.

Thionyl Chloride (SOCl₂): This reagent is excellent for converting alcohols to alkyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which simplifies purification. When conducted in the presence of pyridine, the reaction typically proceeds with inversion of configuration (Sₙ2).

The Appel Reaction: This reaction uses a combination of a triarylphosphine (like triphenylphosphine, PPh₃) and a tetrahalomethane (like CBr₄) to convert alcohols to alkyl halides under mild conditions. It is particularly useful for sensitive substrates and proceeds via an Sₙ2 mechanism. chemistrywithdrsantosh.com

| Reagent | Typical Conditions | Mechanism (for 2° Alcohols) | Advantages | Disadvantages |

|---|---|---|---|---|

| HBr | Concentrated acid, heat | Sₙ1 / Sₙ2 | Inexpensive | Harsh conditions, risk of rearrangements |

| PBr₃ | Ether or no solvent, 0°C to reflux | Sₙ2 | No rearrangements, high yield | Reagent is moisture-sensitive |

| PPh₃ / CBr₄ | CH₂Cl₂ or CH₃CN, room temp. | Sₙ2 | Mild conditions, good for sensitive substrates | Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification |

Achieving stereocontrol in the functionalization of flexible, long-chain molecules is a significant challenge in modern organic synthesis due to the large number of accessible conformations. bioforumconf.com However, several powerful strategies have been developed to introduce functionality with high stereoselectivity.

Substrate Control: The existing stereocenters within a molecule can direct the approach of a reagent to one face of a reactive site over the other. For a molecule like 9-bromononan-4-ol, if the carbon at the 4-position were chiral, it could influence the stereochemical outcome of reactions at adjacent positions.

Reagent and Catalyst Control: This is one of the most powerful approaches, where a chiral reagent or catalyst creates a diastereomeric transition state that favors the formation of one product enantiomer or diastereomer over another. For instance, the stereoselective synthesis of chiral haloalcohols can be achieved through the kinetic resolution of a racemic mixture using engineered enzymes like halohydrin dehalogenases. nih.govresearchgate.net Asymmetric epoxidation followed by regioselective and stereospecific ring-opening with a halide nucleophile is another classic strategy for accessing chiral bromoalcohols. nih.gov

Remote Functionalization: This advanced strategy allows for the functionalization of a C-H bond that is distant from an existing functional group. bioforumconf.comrsc.org These reactions often involve a catalyst that "walks" along the aliphatic chain from an initial coordination site (like a double bond) until it reaches a sterically or electronically favored position to perform the functionalization. semanticscholar.org While challenging, these methods provide unprecedented control over site-selectivity and can be adapted to control stereochemistry, enabling the synthesis of complex acyclic structures with multiple, well-defined stereocenters. bioforumconf.commdpi.com

Elucidation of Reactivity and Reaction Mechanisms

Nucleophilic Substitution Pathways of the Bromine Moiety

The bromine atom, located at the terminus of the nine-carbon chain, serves as a leaving group in nucleophilic substitution reactions. These reactions are fundamental to modifying the structure and introducing new functionalities.

While the acetate (B1210297) group is present at the C-4 position, its hydrolysis to the corresponding alcohol, 9-bromononan-4-ol, introduces a nucleophile within the same molecule. This hydroxyl group can participate in an intramolecular nucleophilic substitution reaction, displacing the bromide to form a cyclic ether. Given the 1,6-relationship between the hydroxyl group (C-4) and the bromine-bearing carbon (C-9), this intramolecular Williamson ether synthesis would be expected to form a six-membered tetrahydropyran (B127337) ring. The reaction typically proceeds under basic conditions, which deprotonate the alcohol to form a more potent alkoxide nucleophile. The resulting product would be 2-butyl-tetrahydropyran.

The primary alkyl bromide is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions with a wide array of external nucleophiles. core.ac.uk This pathway allows for the introduction of various functional groups at the C-9 position. The choice of nucleophile dictates the final product, enabling significant molecular diversification. For instance, reaction with sodium azide (B81097) introduces an azido (B1232118) group, a versatile precursor for amines or nitrogen-containing heterocycles. googleapis.com Similarly, using sodium iodide in acetone (B3395972) can replace the bromide with iodide, a Finkelstein reaction that can facilitate subsequent substitutions. gla.ac.uk Acetate itself can act as a nucleophile, although in this molecule, such a reaction would be a symmetric exchange unless isotopically labeled acetate were used. saskoer.canih.gov

The table below summarizes potential intermolecular substitution reactions at the C-9 position.

| Nucleophile | Reagent Example | Product Functional Group | Reference |

|---|---|---|---|

| Azide | Sodium Azide (NaN3) | 9-azidononan-4-yl acetate | googleapis.com |

| Iodide | Sodium Iodide (NaI) | 9-iodononan-4-yl acetate | gla.ac.uk |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 9-hydroxynonan-4-yl acetate | google.com |

| Cyanide | Sodium Cyanide (NaCN) | 10-acetoxy-decanenitrile | |

| Thiolate | Sodium Thiolate (NaSR) | 9-(alkylthio)nonan-4-yl acetate |

Stereoelectronic effects are crucial in determining the reactivity and transition state geometry of nucleophilic substitutions. wikipedia.org In the context of an SN2 reaction at the C-9 position of 9-bromononan-4-yl acetate, the key stereoelectronic requirement is the anti-periplanar alignment of the nucleophile's highest occupied molecular orbital (HOMO) and the C-Br bond's lowest unoccupied molecular orbital (LUMO), which is the antibonding σ* orbital. imperial.ac.uk This alignment allows for the most efficient orbital overlap, facilitating the displacement of the bromide leaving group. imperial.ac.uk The flexibility of the nonane (B91170) chain allows it to adopt the necessary conformation for this optimal overlap, ensuring that substitution occurs readily at the terminal carbon without significant steric hindrance.

Transformations Involving the Acetate Ester Group

The acetate ester at the C-4 position offers another site for chemical modification, primarily through reactions that cleave the acyl-oxygen bond.

The acetate group can be readily removed through hydrolysis under either acidic or basic conditions to yield the corresponding alcohol, 9-bromononan-4-ol.

Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This process is irreversible due to the deprotonation of the resulting carboxylic acid.

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which activates the ester toward attack by a weak nucleophile like water. This reaction is an equilibrium process.

Transesterification, the conversion of one ester to another, can also be achieved by reacting 9-bromononan-4-yl acetate with a different alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) would yield methyl acetate and 9-bromononan-4-ol. These reactions are often used in the synthesis of complex lipids and other biodegradable materials. google.com

Enzymes offer a mild and highly selective alternative for modifying the ester linkage. Biocatalysis, particularly using lipases, has become a valuable tool in synthetic organic chemistry. mdpi.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), are known to catalyze the hydrolysis or transesterification of a wide range of esters under gentle conditions (neutral pH, room temperature). mdpi.com This enzymatic approach could be employed for the selective deacetylation of 9-bromononan-4-yl acetate to produce 9-bromononan-4-ol without affecting the bromine terminus. The high selectivity of enzymes can be particularly advantageous when working with multifunctional molecules, preventing unwanted side reactions.

of Acetic acid;9-bromononan-4-ol

The reactivity of bifunctional molecules like 9-bromononan-4-ol is of significant interest in synthetic organic chemistry, as the presence of two distinct functional groups—a secondary alcohol and a primary alkyl bromide—allows for selective transformations. The elucidation of oxidative and reductive reaction mechanisms provides a pathway to synthesize a variety of derivatives by targeting one functional group while preserving the other.

Chemoselective Oxidation of Secondary Alcohols

The selective oxidation of the secondary alcohol in 9-bromononan-4-ol to the corresponding ketone, 9-bromononan-4-one, requires a reagent that is reactive towards the hydroxyl group but inert towards the carbon-bromine bond. Several modern oxidation methods are designed for such chemoselectivity, avoiding the use of harsh, traditional oxidants that could lead to side reactions or degradation. harvard.eduorganic-chemistry.org

Research into the selective oxidation of alcohols has identified numerous catalyst systems that are effective under mild conditions. researchgate.netresearchgate.net For instance, o-iodoxybenzoic acid (IBX) in conjunction with a catalyst like n-butyltetrammonium bromide (n-Bu4NBr) has been shown to be a mild and effective system for oxidizing secondary alcohols. researchgate.net Similarly, certain iron(III) complexes have been developed as catalysts for the hydrogen peroxide-based oxidation of secondary alcohols with high selectivity. unimi.it

A relevant documented procedure involves the oxidation of the isomeric compound 9-bromononan-1-ol to 9-bromononanal. This transformation was successfully achieved using the pyridine (B92270) sulfur trioxide complex in a mixture of dichloromethane (B109758) (DCM) and dimethyl sulfoxide (B87167) (DMSO), with diisopropylethylamine as a base. google.comgoogle.com This method, a variation of the Parikh-Doering oxidation, is known for its mild conditions and compatibility with sensitive functional groups, including alkyl halides. The conditions are specifically designed to oxidize alcohols to aldehydes or ketones without affecting other parts of the molecule. harvard.edu The synthesis of 9-bromononan-4-one from its corresponding alcohol has been noted in the literature, underscoring the feasibility of this selective transformation. gla.ac.uk

The table below summarizes potential reagent systems for the chemoselective oxidation of the secondary alcohol in 9-bromononan-4-ol based on established methods for similar substrates.

| Reagent System | Catalyst/Co-reagent | Solvent | Key Characteristics |

| Pyridine Sulfur Trioxide Complex | Diisopropylethylamine | Dichloromethane/DMSO | Mild conditions, suitable for sensitive substrates containing halides. google.comgoogle.com |

| o-Iodoxybenzoic acid (IBX) | n-Bu4NBr | Dichloromethane/Water | Offers simple catalyst and solvent system; highly chemoselective for secondary alcohols. researchgate.net |

| Hydrogen Peroxide (H₂O₂) | [Fe(III)(Br)₂(Pc-L)]Br complex | Acetonitrile (B52724) | "Green" oxidant; high conversion and selectivity for secondary alcohols. unimi.it |

| TEMPO/Periodic Acid | Tetra-n-butylammonium bromide | Dichloromethane | Compatible with acid-sensitive groups; enables chemoselective oxidation of secondary alcohols over primary ones. organic-chemistry.org |

Controlled Reduction of Aliphatic Bromides

The controlled reduction of the aliphatic bromide in 9-bromononan-4-ol to yield nonan-4-ol presents a different synthetic challenge: the C-Br bond must be selectively cleaved and hydrogenated without affecting the secondary alcohol. While powerful reducing agents like lithium aluminum hydride (LAH) can reduce alkyl halides, their high reactivity makes them non-selective, as they would also react with the alcohol. harvard.edu

Modern synthetic methods offer greater control and selectivity. One notable approach is the use of borohydride (B1222165) exchange resin in combination with nickel acetate in a methanol solvent. acs.org This system has been specifically reported for the selective reduction of alkyl halides, indicating its potential utility for a substrate like 9-bromononan-4-ol, where an alcohol group must be preserved. acs.org

Another effective strategy for the reduction of secondary alkyl halides involves the use of silanes, such as triethylsilane. gelest.com These reductions are typically catalyzed by a strong acid and proceed through a carbenium ion intermediate. This mechanism makes the method particularly suitable for secondary halides, which can form relatively stable secondary carbocations. It is important to note that primary alcohols are generally not reduced by silanes under these conditions. gelest.com

The table below outlines potential methods for the controlled reduction of the alkyl bromide in 9-bromononan-4-ol.

| Reagent System | Catalyst/Co-reagent | Solvent | Key Characteristics |

| Borohydride Exchange Resin | Nickel Acetate | Methanol | High selectivity for the reduction of alkyl halides in the presence of other functional groups. acs.org |

| Triethylsilane (Et₃SiH) | Boron Trifluoride or Trifluoroacetic Acid | Dichloromethane | Effective for secondary alkyl halides via a carbenium ion intermediate; does not reduce primary alcohols. gelest.com |

| Tributyltin Hydride (Bu₃SnH) | Azobisisobutyronitrile (AIBN) | Benzene/Toluene (B28343) | Classic free-radical reduction method, generally compatible with alcohols. |

| Catalytic Hydrogenation (H₂) | Palladium on Carbon (Pd/C) | Ethanol/Methanol | May require specific additives (e.g., a base) to facilitate dehalogenation while preserving the alcohol. |

Cutting Edge Spectroscopic and Chromatographic Methods in Structural and Mechanistic Investigations

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

For a molecule like 9-bromononan-4-yl acetate (B1210297), a one-dimensional (1D) NMR spectrum can be complex due to overlapping signals from the long alkyl chain. Multi-dimensional NMR experiments are essential to resolve these ambiguities and assign each signal unambiguously. uoc.gromicsonline.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed. usask.ca

¹H NMR: The proton NMR spectrum would show characteristic signals. The proton at C4 (the carbon bearing the acetate group) would appear as a multiplet deshielded by the adjacent oxygen atom. The protons on C9, adjacent to the bromine atom, would also be deshielded and appear as a triplet. The methyl protons of the acetate group would present as a sharp singlet.

¹³C NMR: The carbon spectrum would confirm the presence of 11 distinct carbon environments. The carbonyl carbon of the acetate group would be significantly downfield, while the C4 and C9 carbons would also be deshielded due to the attached heteroatoms (oxygen and bromine, respectively).

COSY: This 2D experiment reveals ¹H-¹H coupling networks. It would establish the connectivity of protons along the nonane (B91170) chain, for instance, by showing a cross-peak between the proton at C4 and its neighbors on C3 and C5.

HSQC/HMQC: This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom by linking it to its attached proton(s). usask.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 9-Bromononan-4-yl Acetate (Note: These are estimated values based on standard substituent effects. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1 | 0.90 (t) | 14.0 |

| 2 | 1.2-1.4 (m) | 22.5 |

| 3 | 1.5-1.7 (m) | 27.0 |

| 4 | 4.8-5.0 (m) | 74.0 |

| 5 | 1.5-1.7 (m) | 34.0 |

| 6 | 1.2-1.4 (m) | 25.0 |

| 7 | 1.2-1.4 (m) | 28.0 |

| 8 | 1.8-1.9 (m) | 32.0 |

| 9 | 3.40 (t) | 33.0 |

| Acetate CH₃ | 2.05 (s) | 21.1 |

| Acetate C=O | - | 170.5 |

Since the C4 carbon of 9-bromononan-4-yl acetate is a stereocenter, the compound can exist as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. However, chiral NMR techniques can be used to determine the enantiomeric excess (% ee) of a sample. This is typically achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA). fordham.edu

For a secondary alcohol like the precursor 9-bromononan-4-ol, or for the acetate itself, common CDAs include enantiopure Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or mandelic acid. nih.govrsc.org The resulting diastereomeric esters exhibit distinct NMR signals, particularly for protons near the stereocenter. The integration of these separate signals allows for the precise quantification of each enantiomer. fordham.edu Similarly, chiral solvating agents, such as chiral metal complexes, can form transient diastereomeric complexes with the analyte, inducing separate signals for each enantiomer in the ¹H NMR spectrum. kaist.ac.kr

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). rsc.org This allows for the unambiguous determination of the molecular formula.

For 9-bromononan-4-yl acetate, HRMS would be used to confirm its molecular formula, C₁₁H₂₁BrO₂. A key feature would be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. Therefore, the mass spectrum will show two molecular ion peaks of almost equal intensity, separated by two mass units ([M]⁺ and [M+2]⁺). jove.com

Table 2: High-Resolution Mass Data for 9-Bromononan-4-yl Acetate (C₁₁H₂₁BrO₂)

| Ion Formula | Isotope Composition | Calculated Exact Mass (m/z) |

| [C₁₁H₂₁⁷⁹BrO₂ + H]⁺ | ⁷⁹Br | 265.0747 |

| [C₁₁H₂₁⁸¹BrO₂ + H]⁺ | ⁸¹Br | 267.0726 |

| [C₁₁H₂₁⁷⁹BrO₂ + Na]⁺ | ⁷⁹Br | 287.0566 |

| [C₁₁H₂₁⁸¹BrO₂ + Na]⁺ | ⁸¹Br | 289.0546 |

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting a selected parent ion and analyzing the resulting daughter ions. nih.gov This fragmentation is not random; it occurs at chemically predictable locations, allowing researchers to piece together the molecule's connectivity.

For 9-bromononan-4-yl acetate, the molecular ion would undergo characteristic fragmentation patterns for both esters and alkyl halides. libretexts.orgmsu.edu

Loss of Acetic Acid: A common fragmentation pathway for acetates is the neutral loss of acetic acid (60 Da), leading to an alkene fragment ion.

Cleavage of the Ester: Cleavage of the C-O bond of the ester can result in an acylium ion [CH₃CO]⁺ at m/z 43, or the loss of the acetyl group.

Cleavage at Bromine: The C-Br bond can cleave, leading to the loss of a bromine radical. Alpha-cleavage next to the bromine is also possible.

Analyzing these fragments helps confirm the presence and location of the functional groups. For example, observing the loss of a C₅H₁₀Br fragment would be consistent with the bromine being at one end of the chain and the acetate at C4.

Table 3: Predicted MS/MS Fragments for the Molecular Ion of 9-Bromononan-4-yl Acetate ([C₁₁H₂₁BrO₂]⁺)

| Fragment Ion (m/z) | Proposed Identity |

| 204/206 | [M - CH₃COOH]⁺ (Loss of acetic acid) |

| 185 | [M - Br]⁺ (Loss of bromine radical) |

| 43 | [CH₃CO]⁺ (Acylium ion) |

| 137/139 | [Br(CH₂)₅]⁺ (Cleavage at C4-C5 bond) |

| 125 | [C₉H₁₇]⁺ (Loss of Br and COOH) |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds like 9-bromononan-4-yl acetate. bch.ro In GC, the sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which acts as a detector, providing a mass spectrum for each eluted peak.

This technique is highly effective for:

Purity Assessment: The resulting chromatogram will show a major peak for the target compound and smaller peaks for any impurities. The area of each peak is proportional to the concentration of the component, allowing for quantitative purity analysis. nih.gov

Identification: The retention time of the main peak can be compared to a standard for identification. More definitively, the mass spectrum of the peak can be compared to a library of known spectra or to the fragmentation data predicted by HRMS and MS/MS analysis. researchgate.net For instance, the GC-MS analysis of a sample of 9-bromononan-4-yl acetate would ideally show a single major peak, and the mass spectrum for that peak would display the characteristic [M]⁺ and [M+2]⁺ ions and the fragmentation pattern described above.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for both the real-time monitoring of chemical reactions and the subsequent purification of the resulting products. Its application is particularly crucial in the synthesis of specialized chemical entities like acetic acid; 9-bromononan-4-ol, where structural similarity between reactants, intermediates, and the final product necessitates a high-resolution separation method. By employing HPLC, chemists can track the consumption of starting materials, the formation of the desired ester, and the appearance of any byproducts, allowing for precise optimization of reaction conditions such as temperature, time, and catalyst loading.

Reaction Monitoring

For monitoring the esterification reaction that yields acetic acid; 9-bromononan-4-ol, a reversed-phase HPLC (RP-HPLC) method is typically employed. This technique separates molecules based on their hydrophobicity. In this context, the starting material, 9-bromononan-4-ol, is more polar than the product, acetic acid; 9-bromononan-4-ol, due to the presence of the free hydroxyl group. The ester product, with the hydroxyl group masked by the acetyl group, is more hydrophobic and thus interacts more strongly with the non-polar stationary phase of the HPLC column.

A typical HPLC setup for reaction monitoring would involve a C18 column, which is packed with silica (B1680970) particles that have been functionalized with 18-carbon alkyl chains. The mobile phase would likely consist of a gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute compounds with a wide range of polarities in a reasonable timeframe and with good peak shape.

Due to the lack of a strong chromophore in acetic acid; 9-bromononan-4-ol and its precursors, detection can be challenging with standard UV-Vis detectors. Therefore, a universal detector like an Evaporative Light-Scattering Detector (ELSD) or a Refractive Index (RI) detector is often more suitable for quantitative analysis.

A hypothetical reaction monitoring scenario is presented in the data table below, illustrating the change in peak areas of the reactant and product over time.

Table 1: Illustrative HPLC Data for Monitoring the Synthesis of Acetic acid; 9-bromononan-4-ol

| Reaction Time (hours) | 9-bromononan-4-ol (Reactant) Peak Area (%) | Acetic acid; 9-bromononan-4-ol (Product) Peak Area (%) |

|---|---|---|

| 0 | 100 | 0 |

| 1 | 75 | 25 |

| 2 | 48 | 52 |

| 4 | 15 | 85 |

| 6 | 5 | 95 |

| 8 | <5 | >95 |

Purification

Once the reaction is deemed complete by HPLC monitoring, the same principles are applied on a larger scale for the purification of the crude product. Preparative HPLC, which utilizes larger columns and higher flow rates, can be employed to isolate acetic acid; 9-bromononan-4-ol from any unreacted starting materials, catalysts, and byproducts.

The choice of mobile phase and gradient conditions established during the analytical-scale monitoring is often adapted for the preparative separation. The goal is to maximize the resolution between the product peak and any adjacent impurity peaks to ensure a high-purity final product. Fractions are collected as the eluent exits the column, and those containing the pure product, as determined by analytical HPLC, are combined.

The following table outlines a proposed set of parameters for the analytical monitoring and preparative purification of acetic acid; 9-bromononan-4-ol. It is important to note that these are representative conditions and may require optimization based on the specific instrumentation and reaction mixture.

Table 2: Proposed HPLC Method Parameters

| Parameter | Reaction Monitoring (Analytical) | Purification (Preparative) |

|---|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm | C18, 50 x 250 mm, 10 µm |

| Mobile Phase A | Water | Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 50% to 100% B over 15 min | 70% to 95% B over 20 min |

| Flow Rate | 1.0 mL/min | 50 mL/min |

| Detection | ELSD or RI | UV (if applicable) and/or RI |

| Column Temperature | 30 °C | Ambient |

The retention times of the key components in the reaction mixture under the proposed analytical conditions are crucial for identifying each species. The more polar 9-bromononan-4-ol would elute earlier than the less polar ester product.

Table 3: Expected Retention Times for Key Compounds

| Compound | Expected Retention Time (minutes) |

|---|---|

| 9-bromononan-4-ol | ~7.5 |

| Acetic acid | ~2.1 |

| Acetic acid; 9-bromononan-4-ol | ~12.8 |

Theoretical and Computational Chemistry Approaches

Structure-Reactivity and Structure-Property Relationship Studies

No specific structure-reactivity or structure-property relationship studies for this compound have been published.

Applications in Advanced Organic Synthesis and Chemical Sciences

Role as Chiral Building Blocks in Asymmetric Synthesis

Asymmetric synthesis, the controlled synthesis of a single enantiomer of a chiral molecule, is fundamental to modern chemistry, particularly in the development of pharmaceuticals. Chiral building blocks, which are enantiomerically pure starting materials, are crucial for the efficient construction of complex chiral targets.

Halogenated alcohols like 9-bromononan-1-ol serve as valuable starting materials in the synthesis of enantiopure intermediates. For instance, the asymmetric synthesis of (S)-14-methyl-1-octadecene, the sex pheromone of the peach leafminer moth, utilizes 9-bromononan-1-ol. mdpi.com The synthesis begins by protecting the hydroxyl group, followed by the conversion of the bromide to a Grignard reagent, which is then coupled with other fragments. mdpi.com The chirality is introduced later in the synthetic sequence. This strategy highlights how the distinct functionalities of the bromo-alcohol can be manipulated sequentially to build a complex target molecule.

The synthesis of enantiopure N-substituted ortho-c oxide-bridged phenylmorphans, which are compounds with potential opioid receptor activity, often starts from common chiral intermediates that can be derived from functionalized building blocks. nih.gov The synthesis of these complex molecules relies on obtaining enantiomerically pure precursors through methods like chiral resolution, a process applicable to chiral alcohols. nih.gov While not directly starting from 9-bromononan-4-ol, these syntheses exemplify the strategies by which such chiral building blocks are incorporated into complex, biologically active molecules. nih.gov

The table below outlines a synthetic step starting from 9-bromononan-1-ol, illustrating its conversion into a key intermediate.

| Starting Material | Reagents | Product | Yield | Reference |

| 9-Bromononan-1-ol | 1. 3,4-dihydro-2H-pyran, 4-methylbenzenesulfonic acid, CH₂Cl₂ | 2-((9-Bromononyl)oxy)tetrahydro-2H-pyran | 92% | mdpi.com |

| 2-((9-Bromononyl)oxy)tetrahydro-2H-pyran | 1. Mg, THF; 2. Allyl bromide, Li₂CuCl₄ | 2-((Dodec-11-en-1-yl)oxy)tetrahydro-2H-pyran | 66% | mdpi.com |

While not a catalyst itself, intermediates derived from 9-bromononan-4-ol can participate in various catalytic processes. Modern asymmetric catalysis often employs a combination of catalytic cycles that can act in unison. frontiersin.org For example, a molecule derived from 9-bromononan-4-ol could be a substrate in a multi-catalytic system that combines organocatalysis, photoredox, and hydrogen atom transfer (HAT) catalysis. frontiersin.org The alkyl bromide functionality is particularly suited for radical-based transformations, which are increasingly integrated into catalytic syntheses. nih.gov

Chiral Brønsted acids and chiral phosphoric acids (CPAs) are powerful catalysts for a wide array of asymmetric transformations. frontiersin.org A chiral alcohol, potentially derived from a resolution of racemic 9-bromononan-4-ol, could be a substrate in a CPA-catalyzed kinetic resolution or a subsequent functionalization step, thereby generating enantiomerically enriched products.

Precursors for the Synthesis of Bioactive Molecules and Natural Products

The carbon skeleton and dual functionality of 9-bromononan-4-ol and its isomers make them suitable precursors for constructing the core structures of various natural products and bioactive molecules.

Scaffold assembly involves piecing together molecular fragments to create the core of a target molecule. Bifunctional compounds like bromo-alcohols are ideal for this purpose. princeton.edu They can be used in modular "couple-close" strategies where one functional group (e.g., the bromide) is coupled to a molecular fragment, and the other (the alcohol) is used for a subsequent intramolecular cyclization to build complex ring systems. princeton.edu

Late-stage functionalization (LSF) is a powerful strategy in drug discovery for modifying complex molecules at a late step in the synthesis to rapidly generate analogues for structure-activity relationship (SAR) studies. unina.itscispace.com Alcohols and alkyl halides are particularly useful handles for LSF. nih.govunina.it For example, a method merging photoredox and hydrogen atom transfer catalysis allows for the use of simple alcohols as alkylating agents for heteroarenes. nih.govscispace.com Similarly, the bromide group can be transformed under mild photoredox conditions.

Research has shown the use of related compounds in the synthesis of bioactive molecules:

Nitro-oleic acids: The synthesis of all four isomers of nitro-oleic acids, which are lipids with significant biological reactivity, has been accomplished starting from 8-bromononan-1-ol. researchgate.netresearchgate.net

Quinoline Derivatives: The ketone analogue, 9-bromononan-4-one, has been used in the synthesis of 2,4-disubstituted quinolines, a common scaffold in medicinal chemistry. gla.ac.uk

Noscapine Derivatives: Novel 1,2,3-triazole derivatives of 9-bromonoscapine (B8611422) have been synthesized and shown to possess anticancer activity against breast cancer cell lines. nih.gov This demonstrates the value of the bromo-functionalized scaffold in creating potent bioactive compounds. nih.gov

The following table summarizes the use of bromo-nonane derivatives in the synthesis of bioactive molecules.

| Precursor | Target Molecule Class | Significance | Reference |

| 8-Bromononan-1-ol | Nitro-oleic Acids | Endogenously produced lipids with high chemical reactivity and biological importance. | researchgate.net |

| 9-Bromononan-4-one | 2,4-Disubstituted Quinolines | Privileged structures found in numerous drugs and natural products. | gla.ac.uk |

| 9-Bromonoscapine | 1,2,3-Triazole Noscapine Derivatives | Enhanced cytotoxicity against MCF-7 breast cancer cells compared to parent compounds. | nih.gov |

Utility in Polymer Chemistry and Material Science

The demand for advanced polymers with tailored properties drives the need for novel monomers. Bifunctional molecules are essential in this regard, as they can be incorporated into polymer chains to impart specific characteristics. routledge.comtaylorfrancis.com

A molecule like 9-bromononan-4-ol is a prime candidate for monomer synthesis. The hydroxyl group can be readily converted into other functional groups, such as esters or ethers, through well-established chemical transformations. The alkyl bromide provides a handle for controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), a powerful method for creating well-defined polymers. kallipos.gruc.edu

For example, a related compound, 8-bromo-1-octanol (B1265630) (with some 9-bromononan-1-ol as an impurity), was used to synthesize a tribromide monomer. tandfonline.com This monomer was subsequently used in a radical addition-coupling polymerization to create flexible polymer gels. tandfonline.com The long alkyl chain of the bromo-alcohol contributed to the flexibility of the resulting gel. This illustrates how the structural features of 9-bromononan-4-ol—a long, flexible alkyl chain with two distinct reactive sites—can be exploited in the rational design of monomers for creating materials with specific physical properties. tandfonline.com Such monomers are building blocks for a wide range of materials, including liquid crystals, polymer semiconductors, and various organic frameworks. ambeed.com

Functionalization of Polymer Backbones

The modification of existing polymer chains, often termed post-polymerization modification (PPM), is a paramount strategy in materials science for creating functional polymers with tailored properties. nih.govnih.gov This approach allows for the introduction of specific chemical groups onto a pre-synthesized and well-characterized polymer backbone, thereby imparting new functionalities that may be incompatible with the initial polymerization conditions. cmu.edu A molecule like 9-bromononan-4-ol is a prime candidate for such modifications due to its bifunctional nature, possessing both a reactive alkyl bromide and a secondary hydroxyl group. These two distinct functional groups allow for versatile attachment strategies to a wide array of polymer backbones.

The dual functionality of 9-bromononan-4-ol enables it to participate in polymer functionalization through two main pathways: "grafting to" and "grafting from."

"Grafting To" Strategies:

In the "grafting to" approach, the entire 9-bromononan-4-ol molecule is attached to the polymer backbone in a single step. This can be achieved by targeting either its hydroxyl or bromo group to react with a complementary functional group already present on the polymer.

Reaction via the Hydroxyl Group: The hydroxyl group of 9-bromononan-4-ol can react with polymers containing electrophilic groups such as acid chlorides, anhydrides, or isocyanates to form stable ester or urethane (B1682113) linkages, respectively. This method anchors the molecule to the polymer, leaving the bromo group available for subsequent reactions.

Reaction via the Bromo Group: The terminal bromine atom is an excellent leaving group in nucleophilic substitution reactions. It can react with polymer backbones containing nucleophilic sites, such as pendant amine or thiol groups. This type of reaction, often categorized under "click chemistry," is highly efficient and forms the basis for attaching molecules to polymers like poly(ε-caprolactone) that have been modified to include bromine atoms for just this purpose. rsc.org

"Grafting From" Strategies:

The "grafting from" method is a powerful technique for creating graft copolymers, where new polymer chains are grown directly from the primary polymer backbone. For this to occur, the backbone must first be modified with an initiator species.

Initiator Immobilization: 9-bromononan-4-ol is ideal for creating these initiation sites. The hydroxyl group can be used to attach the molecule to a polymer backbone, for instance, by reacting with a hydroxyl-bearing polymer like poly(vinyl alcohol) (PVA). scispace.comresearchgate.net

Controlled Radical Polymerization: Once tethered, the pendant bromo group serves as a highly effective initiator for controlled/living radical polymerization (LRP) techniques, most notably Atom Transfer Radical Polymerization (ATRP) or Single-Electron Transfer Living Radical Polymerization (SET-LRP). rsc.orgrsc.org These methods allow for the controlled growth of new polymer chains (e.g., acrylates, methacrylates, or styrene) from the backbone, resulting in a graft copolymer with a well-defined structure. Research on similar bromo-functionalized lactones has demonstrated their utility in creating copolymers that act as macroinitiators for grafting a wide range of monomers. rsc.org

The functionalization of polymers using molecules analogous to 9-bromononan-4-ol is a well-established field. The table below summarizes key findings from research utilizing bromo- and hydroxyl-functionalized compounds to modify polymer backbones.

Table 1: Research Findings on Polymer Functionalization with Analogous Bromo- and Hydroxyl-Containing Compounds

| Precursor Polymer | Functionalizing Agent / Initiator | Reaction Type | Resulting Functionality / Grafted Polymer | Research Analogy |

|---|---|---|---|---|

| Poly(vinyl alcohol) (PVA) | Dithioester RAFT Agent (formed from -OH groups) | "Grafting From" (RAFT) | Polystyrene grafts | scispace.com, researchgate.net |

| Poly(ε-caprolactone) (PCL) Precursor | Thiol with a tertiary amino group | "Grafting To" (Thio-bromo click reaction) | Cationic polymer segments | rsc.org |

| ε-caprolactone (εCL) or L-lactide (LLA) | α-bromo-γ-butyrolactone (comonomer) | "Grafting From" (ROP then SET-LRP) | Poly(n-butyl acrylate), Poly(methyl methacrylate) | rsc.org |

| Silicon/Gold Surfaces | 11-(trichlorosilyl)undecyl 2-bromo-2-methylpropanoate | "Grafting From" (Surface-Initiated SET-LRP) | Various polymethacrylate (B1205211) brushes | rsc.org |

Considerations in Green Chemistry and Sustainable Synthesis

Development of Environmentally Benign Synthetic Routes

The development of green and sustainable methods for synthesizing functionalized alkanols and their esters is a significant area of research. Traditional methods often rely on harsh reagents and environmentally damaging solvents. In contrast, modern synthetic strategies aim to improve the environmental profile of these processes through innovative technologies and catalytic systems.

One promising approach for the synthesis of bromoalkanols, the precursors to compounds like acetic acid; 9-bromononan-4-ol, involves microwave-assisted synthesis. researchgate.netanton-paar.com This technique can dramatically reduce reaction times and improve yields compared to conventional heating methods. anton-paar.com For instance, the monobromination of diols using aqueous hydrobromic acid can be efficiently carried out under microwave irradiation, often in the presence of a phase-transfer catalyst. researchgate.net This method provides a safer and more efficient alternative to traditional refluxing in hazardous solvents like benzene. researchgate.net The use of phase-transfer catalysts allows for the reaction to occur between reactants in different phases (e.g., aqueous and organic), enhancing reaction rates and product yields. researchgate.net

The synthesis of bromoalkanols from diols is a key step that can be optimized for greenness. Research has shown that the choice of solvent has a significant impact on the selectivity and yield of monobromination. researchgate.net While toluene (B28343) has been identified as an effective solvent, yielding minimal dibrominated byproducts, the ultimate goal is to move towards even greener solvent alternatives or solvent-free conditions. researchgate.netresearchgate.net

Biocatalysis for Selective Transformations

Biocatalysis has emerged as a powerful tool in green chemistry, offering high selectivity and mild reaction conditions. researchgate.netcore.ac.uk Enzymes, such as lipases and halohydrin dehalogenases, are particularly relevant for the synthesis and modification of haloalcohols and their esters. d-nb.infonih.govnih.gov

Lipases are widely used for the esterification of alcohols to produce esters like acetic acid; 9-bromononan-4-ol. researchgate.netchapmanhall.com These enzymes can operate in aqueous or non-aqueous media and exhibit high chemo-, regio-, and enantioselectivity. researchgate.netnih.gov For instance, lipase-catalyzed esterification can selectively acylate a hydroxyl group in the presence of other functional groups without the need for protecting groups, which simplifies the synthetic process and reduces waste. chapmanhall.comacs.org The use of immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and its reuse over multiple cycles, enhancing the economic and environmental viability of the process. core.ac.uknih.gov

Halohydrin dehalogenases are another class of enzymes with significant potential in the synthesis of chiral haloalcohols. d-nb.infonih.govnih.gov These enzymes catalyze the reversible conversion of haloalcohols to epoxides and can be used in kinetic resolutions to produce enantiomerically pure compounds. d-nb.inforesearchgate.net This is particularly important for applications where a specific stereoisomer of a chiral molecule is required. The use of whole-cell biocatalysts containing these enzymes can be a cost-effective approach, as it eliminates the need for enzyme purification and cofactor regeneration. researchgate.netcore.ac.uk

The table below summarizes the biocatalytic synthesis of chiral haloalcohols, which are precursors to compounds like acetic acid; 9-bromononan-4-ol.

Table 1: Biocatalytic Synthesis of Chiral Haloalcohols

| Biocatalyst | Substrate | Product | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Halohydrin Dehalogenase | Racemic haloalcohol | Enantiopure haloalcohol and epoxide | Kinetic Resolution | Enables production of enantiopure building blocks. | d-nb.infonih.gov |

| Lipase (B570770) (e.g., Novozym 435) | Racemic haloalcohol | Enantiopure haloalcohol and haloalcohol ester | Kinetic Resolution | High enantioselectivity in organic solvents. | core.ac.uk |

| Whole cells (e.g., Rhodococcus sp.) | Pro-chiral ketone | Chiral secondary alcohol | Asymmetric Reduction | High yields and enantiomeric excess. | core.ac.uk |

Solvent Reduction and Replacement Strategies

A major focus of green chemistry is the reduction or replacement of volatile organic solvents (VOCs), which are often toxic and contribute to environmental pollution. nih.gov For the synthesis of acetic acid; 9-bromononan-4-ol and its precursors, several strategies can be employed.

Solvent-free, or neat, reaction conditions are an ideal approach, as they eliminate solvent waste entirely. researchgate.netmdpi.com For example, the acetylation of alcohols can be carried out using acetic anhydride (B1165640) without any solvent, often leading to high conversions and easy product isolation. mdpi.com Similarly, some esterification reactions can be performed under solvent-free conditions, particularly with the use of solid acid catalysts or enzymatic catalysts. researchgate.netorganic-chemistry.org

When a solvent is necessary, the use of greener alternatives is encouraged. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. nih.govresearchgate.net While the hydrophobicity of organic substrates can be a challenge, the use of surfactants to create micellar reaction media can enable enzymatic reactions, such as lipase-catalyzed esterifications, to be performed in water. nih.govrsc.org Other greener solvent choices include biofuels, ionic liquids, and supercritical fluids like carbon dioxide. nih.govorganic-chemistry.org For the synthesis of bromoalkanols, toluene is considered a greener alternative to benzene. researchgate.net

The table below presents a comparison of different solvent strategies for organic synthesis.

Table 2: Solvent Strategies in Green Synthesis

| Strategy | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Solvent-Free (Neat) | Reactions are conducted without a solvent. | Eliminates solvent waste, simplifies workup, can increase reaction rates. | May not be suitable for all reactions due to solubility or viscosity issues. | researchgate.netmdpi.com |

| Water | Use of water as the reaction medium. | Non-toxic, non-flammable, inexpensive, and readily available. | Poor solubility of many organic compounds, potential for hydrolysis of products. | nih.govnih.gov |

| Green Solvents | Replacement of hazardous solvents with more benign alternatives (e.g., toluene, ionic liquids, supercritical fluids). | Reduced toxicity and environmental impact. | Can be more expensive, may require specialized equipment. | researchgate.netorganic-chemistry.org |

| Micellar Catalysis | Use of surfactants in water to form micelles, creating a pseudo-organic phase for the reaction. | Enables reactions of hydrophobic substrates in water, can enhance reaction rates. | Requires separation of the surfactant from the product. | nih.govrsc.org |

Atom Economy and Waste Minimization in Relevant Reactions

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.orgwordpress.com A high atom economy is a key principle of green chemistry, as it signifies minimal waste generation at the molecular level. numberanalytics.comum-palembang.ac.idprimescholars.com

In the context of synthesizing acetic acid; 9-bromononan-4-ol, the reactions involved should be designed to maximize atom economy. For instance, the esterification of 9-bromononan-4-ol with acetic acid is an addition reaction where, ideally, all the atoms of the reactants are incorporated into the final product and a molecule of water. The removal of this water molecule drives the reaction to completion. In contrast, using acetic anhydride for the esterification produces acetic acid as a byproduct, which lowers the atom economy if it is not recovered and reused. wordpress.com

The synthesis of the precursor, 9-bromononan-4-ol, from a diol via monobromination is a substitution reaction. The atom economy of this step can be influenced by the choice of brominating agent. Using hydrobromic acid (HBr) is generally more atom-economical than using reagents like phosphorus tribromide (PBr₃), which generates phosphorous acid as a significant byproduct.

Waste minimization also involves improving the selectivity of reactions to reduce the formation of byproducts. In the monobromination of a diol, for example, the formation of the dibrominated product is a common side reaction that reduces the yield of the desired bromoalkanol and generates waste. researchgate.net Optimizing reaction conditions, such as the stoichiometry of reactants and the choice of solvent and catalyst, can significantly improve the selectivity towards the desired monobrominated product, thereby minimizing waste. researchgate.netresearchgate.net

The table below outlines the atom economy considerations for key reactions in the synthesis of acetic acid; 9-bromononan-4-ol.

Table 3: Atom Economy in the Synthesis of Acetic acid; 9-bromononan-4-ol

| Reaction | Reactants | Desired Product | Byproducts | Atom Economy Considerations | Reference |

|---|---|---|---|---|---|

| Esterification | 9-bromononan-4-ol + Acetic Acid | Acetic acid; 9-bromononan-4-ol | Water | High atom economy, as water is the only byproduct. | organic-chemistry.org |

| Esterification | 9-bromononan-4-ol + Acetic Anhydride | Acetic acid; 9-bromononan-4-ol | Acetic Acid | Lower atom economy due to the formation of acetic acid as a byproduct. Recovery and reuse of acetic acid can improve the overall process efficiency. | wordpress.com |

| Monobromination | Nonane-1,4-diol + HBr | 9-bromononan-4-ol | Water | Good atom economy. | researchgate.net |

| Monobromination | Nonane-1,4-diol + PBr₃ | 9-bromononan-4-ol | H₃PO₃, HBr | Lower atom economy due to the formation of phosphorous acid as a significant byproduct. | primescholars.com |

Future Perspectives and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The structural attributes of 9-bromononan-4-ol make it an ideal candidate for integration into flow chemistry and automated synthesis platforms. The presence of two distinct functional groups, a secondary alcohol and a primary alkyl bromide, allows for sequential or orthogonal reactions to be performed in a continuous manufacturing setting.

Flow chemistry, the process of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages such as enhanced safety, better heat and mass transfer, and the potential for rapid reaction optimization and scale-up. For a molecule like 9-bromononan-4-ol, a flow-based approach could enable the selective transformation of one functional group while leaving the other intact, simply by controlling reaction times, temperatures, and reagent introduction points.

Potential Flow Chemistry Applications:

| Reaction Type | Reagents & Conditions (Hypothetical) | Potential Product | Platform Benefit |

| Selective Oxidation | Oxidizing agent (e.g., TEMPO/bleach) in a packed-bed reactor | 9-Bromononan-4-one | Controlled reaction, minimized over-oxidation |

| Nucleophilic Substitution | Azide (B81097) source (e.g., NaN3) in a heated microreactor | 9-Azidononan-4-ol | Safe handling of potentially hazardous reagents |

| Etherification | Base and alkylating agent in a multi-injection loop system | 9-Bromo-4-alkoxynonane | Precise control over stoichiometry and reaction time |

| Grignard Formation & Reaction | Mg turnings in a packed column followed by addition of an electrophile | 1-(4-hydroxynonyl) derivatives | In-situ generation and use of reactive intermediates |

Automated synthesis platforms, which combine robotics with flow chemistry or automated batch reactors, could further leverage the capabilities of 9-bromononan-4-ol. An automated system could be programmed to perform a series of reactions on the molecule, systematically varying reaction parameters to build a library of diverse derivatives for applications such as drug discovery or materials science. This approach would significantly accelerate the exploration of the chemical space accessible from this versatile building block.

Exploration of Novel Catalytic Systems for Targeted Transformations

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of 9-bromononan-4-ol. The presence of both a hydroxyl group and a bromo-group on the same carbon chain invites the use of catalysts that can selectively target one site over the other or facilitate intramolecular reactions.

Research in catalytic systems could focus on:

Selective Catalytic Oxidation: The development of catalysts for the selective oxidation of the secondary alcohol to a ketone without affecting the bromo-group is a key area of interest. While traditional reagents can achieve this, catalytic systems, particularly those based on earth-abundant metals, would offer a more sustainable and efficient alternative.

Carbon-Carbon Bond Forming Reactions: The bromo-group is a handle for various cross-coupling reactions. Novel palladium, nickel, or copper-based catalytic systems could be explored for Suzuki, Sonogashira, or Heck couplings at the terminal carbon, allowing for the introduction of a wide range of substituents. The challenge lies in ensuring the catalyst does not interact with the free hydroxyl group, or alternatively, using the hydroxyl group as a directing group to influence the reaction's outcome.

Asymmetric Catalysis: For the synthesis of enantiomerically pure derivatives, the development of asymmetric catalysts for reactions involving the chiral center at C-4 is a significant avenue. This could include asymmetric hydrogenation of the corresponding ketone or kinetic resolution of the racemic alcohol.

Photoredox Catalysis: This emerging field could enable novel transformations of 9-bromononan-4-ol. For instance, a photoredox catalyst could facilitate the generation of a radical at the bromine-bearing carbon, which could then participate in a variety of carbon-carbon or carbon-heteroatom bond-forming reactions under mild conditions.

Advanced Functionalization Strategies for Complex Architectures

The bifunctional nature of 9-bromononan-4-ol makes it a valuable precursor for the synthesis of complex molecular architectures. Advanced functionalization strategies would aim to leverage both functional groups to construct molecules with tailored properties.

One promising strategy is the use of 9-bromononan-4-ol in the synthesis of macrocycles. The long carbon chain provides the necessary flexibility, and the two functional groups can be used as anchor points for cyclization. For example, the alcohol could be converted to a nucleophile (e.g., an amine) and the bromide could be the electrophilic site for an intramolecular ring-closing reaction.

Table of Potential Functionalization Reactions:

| Initial Transformation | Subsequent Reaction | Resulting Architecture |

| Conversion of -OH to an azide | Intramolecular azide-alkyne cycloaddition (after converting -Br to an alkyne) | Bicyclic triazole-containing macrocycle |

| Etherification of -OH with a diol | Williamson ether synthesis with the -Br end of another molecule | Linear or cyclic polyether |

| Conversion of -Br to a phosphonium (B103445) salt | Intramolecular Wittig reaction with an aldehyde derived from the -OH group | Unsaturated macrocycle |

| Protection of -OH, Grignard formation at -Br end | Reaction with a di-electrophile followed by deprotection and intramolecular reaction | Complex heterocyclic systems |

Furthermore, 9-bromononan-4-ol can serve as a key building block in the synthesis of natural products and their analogues. For instance, the synthesis of certain mycolic acids has utilized 9-bromo-nonan-1-ol, a related structure, highlighting the utility of such long-chain bromo-alcohols in constructing complex lipid structures. up.ac.za The 4-hydroxy position in 9-bromononan-4-ol adds a further point of complexity and potential for stereochemical control that could be exploited in the synthesis of even more intricate natural product targets.

Q & A

Q. How does acetic acid modulate metal ion bioavailability in plant-endophyte interactions?

- Acetic acid secreted by endophytes (e.g., Lysinibacillus fusiformis) chelates rhizospheric Fe³⁺, reducing Cd²⁺ uptake via competitive inhibition at IRT1 transporters. This detoxification mechanism is pH-dependent and linked to jasmonate signaling pathways .

Q. What synthetic routes optimize yield and purity for 9-bromononan-4-ol?

- Step 1 : Bromination of nonan-4-ol using PBr₃ in anhydrous ether (0–5°C) to minimize diastereomer formation.

- Step 2 : Purification via fractional distillation (BP: ~120°C at 15 mmHg) or column chromatography (silica gel, hexane/ethyl acetate).

- Yield enhancement : Use catalytic DMAP to accelerate bromide displacement .

Q. How do computational models predict the solvent effects on acetic acid’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.